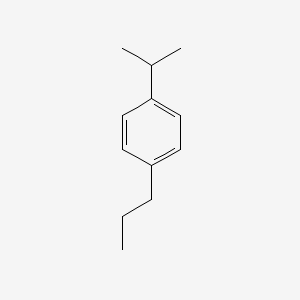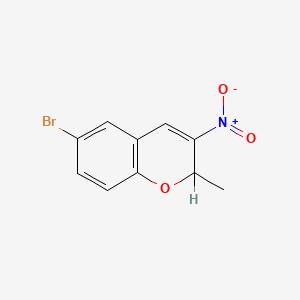
1,2-Dihydroxycyclopropene-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxycyclopropene-3-one is a unique organic compound with the molecular formula C3H2O3 and a molecular weight of 86.05 g/mol . It is also known by other names such as deltic acid and 3-oxocyclopropene-1,2-diol . This compound is characterized by its cyclopropene ring structure with two hydroxyl groups and a ketone group, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
1,2-Dihydroxycyclopropene-3-one can be synthesized through various methods. One common synthetic route involves the reaction of dihydroxyacetylene with squaric acid . The reaction conditions typically include the use of a solvent such as tetrahydrofuran and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,2-Dihydroxycyclopropene-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Applications De Recherche Scientifique
1,2-Dihydroxycyclopropene-3-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthon for the construction of carbocycles and heterocycles. Its unique structure makes it a useful building block in organic synthesis.
Biology: The compound’s reactivity and functional groups make it a candidate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,2-dihydroxycyclopropene-3-one involves its interaction with molecular targets through its hydroxyl and ketone groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions.
Comparaison Avec Des Composés Similaires
1,2-Dihydroxycyclopropene-3-one can be compared with other similar compounds such as squaric acid and dihydroxyacetylene . While all these compounds contain cyclopropene or cyclopropane rings, this compound is unique due to its combination of hydroxyl and ketone groups. This combination imparts distinct reactivity and chemical properties, making it a versatile compound in various applications.
Similar Compounds
- Squaric acid
- Dihydroxyacetylene
- 2,3-dihydroxy-2-cyclopropen-1-one
Propriétés
Numéro CAS |
54826-91-4 |
|---|---|
Formule moléculaire |
C3H2O3 |
Poids moléculaire |
86.05 g/mol |
Nom IUPAC |
2,3-dihydroxycycloprop-2-en-1-one |
InChI |
InChI=1S/C3H2O3/c4-1-2(5)3(1)6/h4-5H |
Clé InChI |
SPXGBDTUWODGLI-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


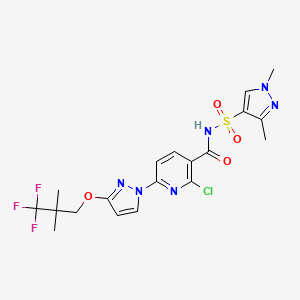
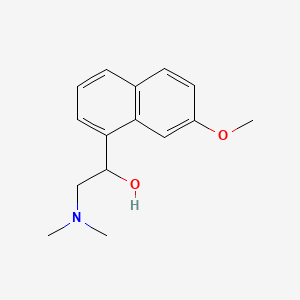



![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
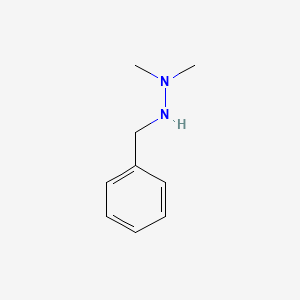
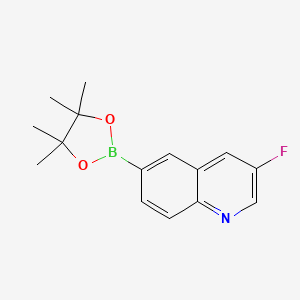
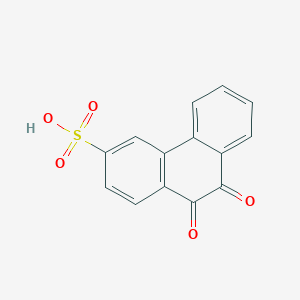

![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
